molecular formula C24H30N2O5S B2422029 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921914-21-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No.: B2422029
CAS No.: 921914-21-8
M. Wt: 458.57
InChI Key: RABLLNRDEOLVEX-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Benzimidazole-Tethered Oxazepine Heterocyclic Hybrids : A series of benzimidazole-tethered oxazepine hybrids, closely related to the queried compound, were synthesized. These compounds showed potential for nonlinear optical (NLO) applications. Computational studies, including DFT, were used to understand their molecular structure and electronic properties (Almansour et al., 2016).

  • Novel Ring-Forming Cascade to Create Oxazepine Derivatives : Research on the synthesis of oxazepine derivatives through an unusual ring-expansion process was explored. These findings are significant for the development of medicinal chemistry applications (Kolluri et al., 2018).

  • One-Pot Multicomponent Synthesis of Tetrahydrobenzo[b][1,4]oxazepine : A novel approach for synthesizing tetrahydrobenzo[b][1,4]oxazepine derivatives was developed using a one-pot multicomponent reaction. This efficient method could be applicable for synthesizing related compounds (Shaabani et al., 2010).

  • Synthesis and Bio-Evaluation of Quinazoline Sulfonamide Derivatives : Studies on the synthesis and characterization of quinazoline sulfonamide derivatives, which share structural features with the queried compound, were conducted. These compounds exhibited potential antimicrobial and anticancer activities (Kumar et al., 2018).

  • Eco-Friendly Synthesis of Benzoxazepine Derivatives : An eco-friendly and efficient synthesis method for benzoxazepine derivatives was reported. This method could be significant for environmentally sustainable chemical synthesis related to oxazepine compounds (Babazadeh et al., 2016).

Chemical Properties and Applications

  • Synthesis of Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Research on the synthesis of zinc phthalocyanine derivatives, which could be structurally related to the queried compound, has shown potential for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

  • Development of Kinase Inhibitors with Benzoxazepine Core : The development process for scalable synthesis of compounds containing a benzoxazepine core, similar to the oxazepine structure in the queried compound, was detailed. These compounds are significant in the development of kinase inhibitors (Naganathan et al., 2015).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-6-12-26-20-15-18(8-10-22(20)31-16-24(4,5)23(26)27)25-32(28,29)19-9-11-21(17(3)14-19)30-13-7-2/h6,8-11,14-15,25H,1,7,12-13,16H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABLLNRDEOLVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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